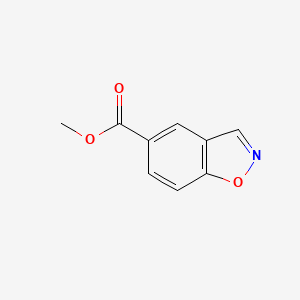

Methyl 1,2-benzoxazole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-10-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKUSCPYBWNWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)ON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for Benzoxazole (B165842) Nucleus Formation in Ester Derivatives

The formation of the benzoxazole core is a critical step in the synthesis of ester derivatives like Methyl 1,2-benzoxazole-5-carboxylate. Methodologies primarily involve the construction of the oxazole (B20620) ring onto a pre-existing benzene (B151609) structure, often starting from substituted phenols.

Cyclization Reactions from Substituted Phenols and Amines

A prevalent strategy for synthesizing the benzoxazole scaffold involves the cyclization of ortho-substituted phenols, particularly 2-aminophenols. These approaches are versatile and can be adapted to produce a wide array of substituted benzoxazoles.

The condensation of 2-aminophenols with various carbonyl-containing compounds is a cornerstone of benzoxazole synthesis. chemicalbook.comnih.gov This method typically involves an initial condensation to form a Schiff base or an amide intermediate, which then undergoes cyclization and dehydration (aromatization) to yield the benzoxazole ring.

A variety of electrophilic partners can be reacted with 2-aminophenols, including:

Aldehydes: The reaction with aldehydes, often catalyzed by acids or metals, is a common and efficient method. chemicalbook.comnih.gov For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media for this transformation. organic-chemistry.org Solvent-free conditions using a magnetic nanoparticle-supported Lewis acidic ionic liquid have also been reported to be effective under ultrasound irradiation. nih.gov

Carboxylic Acids: Direct condensation with carboxylic acids requires harsh conditions, such as high temperatures and the presence of dehydrating agents like polyphosphoric acid (PPA).

Acyl Chlorides and Anhydrides: These activated carboxylic acid derivatives react more readily with 2-aminophenols to form an o-hydroxy amide intermediate, which can be cyclized under thermal or acidic conditions.

Ortho-esters: Functionalized ortho-esters provide a versatile route to benzoxazole derivatives, enabling the creation of libraries of heterocyclic compounds. organic-chemistry.org

β-Diketones: The use of β-diketones in the presence of a combined Brønsted acid and copper iodide catalyst system allows for the synthesis of various 2-substituted benzoxazoles. organic-chemistry.orgacs.orgnih.gov

These reactions often proceed through a cascade mechanism involving activation of the carbonyl group, nucleophilic attack by the aminophenol, intramolecular cyclization, and subsequent elimination of water. nih.gov

Table 1: Examples of Catalysts and Conditions for Benzoxazole Synthesis from 2-Aminophenols

| Electrophile | Catalyst/Reagent | Conditions | Key Features |

|---|---|---|---|

| Aldehydes | Samarium triflate | Aqueous medium | Green and efficient method. organic-chemistry.org |

| Aldehydes | Fe₃O₄-supported Lewis acidic ionic liquid | Solvent-free, ultrasound | Recyclable catalyst, green approach. nih.gov |

| Aldehydes | Palladium complexes | Ethanol, 50 °C | Low catalyst loading, air as oxidant. nih.gov |

| β-Diketones | Brønsted acid and CuI | - | Tolerates various substituents. acs.orgnih.gov |

| Tertiary Amides | Triflic anhydride (Tf₂O) | 2-Fluoropyridine | Involves electrophilic activation of the amide. nih.gov |

Intramolecular cyclization represents another significant pathway to the benzoxazole nucleus. In these methods, a precursor molecule already containing the necessary atoms for the ring is induced to cyclize. A common strategy involves the intramolecular cyclization of o-bromoarylamides, which can be achieved using a copper catalyst (such as CuO nanoparticles or CuI) and a base. chemicalbook.com Another approach is the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of 2-aminophenols and aldehydes. nih.gov Copper-catalyzed hydroamination of alkynones with 2-aminophenols followed by sequential intramolecular cyclization is also a viable method. rsc.org

Alternative Precursor-Based Syntheses (e.g., from 3-amino-4-hydroxybenzoate derivatives)

For the specific synthesis of this compound, a more direct approach utilizes precursors that already contain the carboxylate group or its precursor at the desired position. Methyl 3-amino-4-hydroxybenzoate is a key starting material for this purpose. chemicalbook.com This compound can be reacted with various reagents to form the oxazole ring. For example, reaction with potassium ethylxanthate can yield the corresponding 2-mercaptobenzoxazole derivative, which can then be further modified. chemicalbook.com The synthesis of polybenzoxazoles has also been achieved through the polycondensation of diacid monomers derived from 3-amino-4-hydroxybenzoic acid. researchgate.netproquest.com

Esterification and Functional Group Introduction at Position 5

The introduction of the methyl ester group at the 5-position of the benzoxazole ring is a crucial step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the ester group or by performing an esterification reaction on a benzoxazole-5-carboxylic acid intermediate.

Direct Esterification Routes

When the synthetic route proceeds via a 1,2-benzoxazole-5-carboxylic acid intermediate, a direct esterification step is required. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of methanol is used to drive the reaction towards the formation of the methyl ester. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com

Alternatively, other esterification methods can be employed, such as reaction with diazomethane or using coupling reagents to activate the carboxylic acid before reaction with methanol. Oxidative esterification is another advanced method, although it is more commonly applied to the conversion of aldehydes or alcohols to esters. nih.gov

Post-Cyclization Esterification Methods

While direct synthesis of this compound is common, post-cyclization esterification of a pre-formed benzoxazole carboxylic acid offers an alternative route. This two-step approach involves the initial synthesis of 1,2-benzoxazole-5-carboxylic acid followed by its esterification to the methyl ester.

For instance, the reaction of various benzoic acids with methanol using solid acid catalysts, such as zirconium metal solids fixed with titanium, has been reported for the synthesis of methyl benzoate compounds. mdpi.com This approach offers the advantage of a recoverable catalyst and avoids the use of corrosive mineral acids. mdpi.com

Catalytic Strategies in Benzoxazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzoxazole ring is no exception. Various catalytic systems have been developed to promote the cyclization reaction, offering improvements in yield, reaction conditions, and environmental impact.

Transition metals are widely employed as catalysts in the synthesis of benzoxazoles due to their ability to facilitate key bond-forming reactions.

Copper (Cu): Copper catalysts are particularly prevalent in benzoxazole synthesis. Copper(I) and Copper(II) salts can catalyze the intramolecular cyclization of various precursors. For example, a copper-catalyzed method for the formation of benzoxazoles from ortho-haloanilides has been reported, with the reaction proceeding via an oxidative insertion/reductive elimination pathway. organic-chemistry.org Another approach involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, leading to a variety of functionalized benzoxazoles. rsc.org A straightforward synthesis of benzoxazoles from free phenols and cyclic oxime esters has also been achieved using a copper catalyst. nih.gov

Palladium (Pd): Palladium catalysts are well-known for their role in cross-coupling and C-H activation reactions, which can be applied to benzoxazole synthesis. A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, proceeding through the cascade formation of C–N and C–O bonds. rsc.orgnih.gov

Nickel (Ni) and Zinc (Zn): While less common than copper and palladium, nickel and zinc catalysts also find application in benzoxazole synthesis. For instance, imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication. bohrium.com

Table 1: Comparison of Transition Metal Catalysts in Benzoxazole Synthesis

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Copper (CuI) / 1,10-phenanthroline | ortho-haloanilides | Proceeds via Cu(I)/Cu(III) manifold. organic-chemistry.org |

| Copper (unspecified) | Alkynones and 2-aminophenols | Involves hydroamination and subsequent cyclization. rsc.org |

| Palladium (Pd) / Copper (Cu) | Not specified | Oxidative cyclization with water as the oxygen source. rsc.orgnih.gov |

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for benzoxazole synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Solvent-free reaction conditions are a key aspect of green chemistry. Several methods for benzoxazole synthesis have been developed that proceed without a solvent, often with the aid of a catalyst. For example, the synthesis of benzoxazoles has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid gel as a recyclable catalyst. acs.orgnih.gov Another green approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org Microwave-assisted synthesis in the presence of a deep eutectic solvent as a catalyst also represents an environmentally friendly method. researchgate.net The use of water as a solvent is another important green chemistry strategy, and an efficient one-step synthesis of benzoxazole-2-thiols has been reported in water. rsc.org

The use of nano-catalysts and ionic liquids has gained prominence in benzoxazole synthesis due to their unique properties that can enhance catalytic activity and facilitate catalyst recovery.

Nano-Catalysts: Nanoparticles offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Fe3O4@SiO2-SO3H nanoparticles have been used as a magnetically recyclable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles. ajchem-a.com Similarly, an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been employed for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.govnih.gov A comparison of piperazine-based ionic liquids immobilized on ZnO and SiO2 nanoparticles has also been studied for benzoxazole synthesis under solvent-free conditions. nih.gov

Ionic Liquid Catalysts: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. A Brønsted acidic ionic liquid gel has been developed as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.orgnih.gov This catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. acs.org

Table 2: Examples of Nano- and Ionic Liquid Catalysts in Benzoxazole Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Fe3O4@SiO2-SO3H nanoparticles | Solvent-free, 50 °C | Magnetically recyclable, high efficiency. ajchem-a.com |

| Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles | Solvent-free, ultrasound irradiation | Green method, recyclable catalyst, moderate to good yields. nih.govnih.gov |

| Piperazine based ionic liquids on ZnO or SiO2 NPs | Solvent-free | High yields, short reaction times, facile catalyst separation. nih.gov |

Electrophilic activation of amides provides a powerful strategy for the synthesis of 2-substituted benzoxazoles. Triflic anhydride (Tf2O) is a potent electrophilic activator that can be used to promote the reaction between tertiary amides and 2-aminophenols. nih.govnih.govresearchgate.net This method involves a cascade reaction that includes the activation of the amide carbonyl group by Tf2O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and elimination. nih.govnih.govresearchgate.net This approach is versatile and allows for the synthesis of a wide range of functionalized benzoxazole derivatives under mild conditions. nih.govresearchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic methods. For the synthesis of benzoxazoles, several mechanistic pathways have been proposed and investigated.

In the Tf2O-promoted synthesis from tertiary amides and 2-aminophenols, a plausible mechanism involves the initial reaction of the amide with Tf2O to form a highly reactive amidinium salt intermediate. mdpi.com The amino group of the 2-aminophenol then acts as a nucleophile, attacking the carbon of the amidinium salt. This is followed by intramolecular cyclization and elimination to afford the 2-substituted benzoxazole. mdpi.com

For transition metal-catalyzed reactions, the mechanisms can be more complex. In the copper-catalyzed cyclization of ortho-haloanilides, the proposed mechanism involves an oxidative insertion of the copper(I) catalyst into the carbon-halogen bond, followed by coordination of the amide oxygen, and finally, reductive elimination to form the benzoxazole and regenerate the Cu(I) catalyst. organic-chemistry.org

In other pathways, such as the electrochemical synthesis of benzoxazoles from imines, control experiments have been used to distinguish between different possible mechanisms, including single-electron transfer (SET) pathways and those involving hypervalent iodine intermediates. researchgate.net

Proposed Mechanistic Cycles for Cyclization and Ester Formation

The formation of the 1,2-benzoxazole ring system, a critical step in the synthesis of this compound, can proceed through several proposed mechanistic pathways. These pathways are often dependent on the specific reagents and reaction conditions employed.

One prominent method for the synthesis of benzoxazole derivatives bearing an ester group involves a one-pot protocol utilizing a Mitsunobu reaction. In this approach, ethyl-oxalamide derivatives of 2-aminophenol are reacted with a Mitsunobu reagent, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), under mild conditions marmara.edu.tr. The cyclization reaction to form the benzoxazole ring is a key step in this process.

A proposed mechanistic cycle for a related synthesis of 2-substituted benzoxazoles involves the activation of an amide by triflic anhydride (Tf2O) to form a highly reactive intermediate. This is followed by nucleophilic attack, intramolecular cyclization, and subsequent elimination to yield the benzoxazole core nih.gov. While this specific example does not directly describe the formation of this compound, the fundamental steps of activation, cyclization, and elimination provide a valuable framework for understanding the formation of the benzoxazole ring.

Another relevant mechanism is the iodine-base mediated oxidative C-O bond formation. In this pathway, a base-promoted oxidative iodination of an intermediate generates an iodide intermediate. This is followed by a base-promoted cyclization to form the C-O bond, which upon regeneration of iodine, yields the benzoxazole product nih.gov.

A plausible reaction pathway for the formation of a benzoxazole ring involves the initial condensation of a 2-aminophenol derivative with a suitable carbonyl compound to form an imine intermediate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon, leading to a dihydro-benzoxazole intermediate. Subsequent oxidation or elimination then yields the aromatic benzoxazole ring nih.gov.

The table below summarizes key proposed intermediates in different mechanistic cycles for benzoxazole formation.

| Reaction Type | Key Intermediate(s) | Description | Reference |

| Mitsunobu Reaction | Huisgen zwitterion, Phosphonium salt | Reaction of an alcohol with an acidic component mediated by DEAD and PPh3. | marmara.edu.trresearchgate.net |

| Tf2O-Promoted Cyclization | Amidinium salt | Activation of an amide by Tf2O to facilitate nucleophilic attack and cyclization. | nih.gov |

| Iodine-Mediated Oxidation | Iodide intermediate | Oxidative cyclization involving an iodinated intermediate to form the C-O bond. | nih.gov |

| Condensation-Cyclization | Imine (Schiff base) | Formation of an imine followed by intramolecular nucleophilic attack of the hydroxyl group. | nih.gov |

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms, including those for the synthesis of benzoxazole derivatives marmara.edu.trresearchgate.net. These theoretical studies provide valuable insights into the energies of intermediates and transition states, helping to elucidate the most favorable reaction pathways and predict the selectivity of the reactions.

For the synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations have been employed to understand the mechanism of the cyclization reaction. Potential alternative mechanisms were modeled to shed light on the observed product formation marmara.edu.trresearchgate.net. These computational results have shown good agreement with experimental findings, confirming that the formation of the benzoxazole derivative is the sole product under the studied conditions marmara.edu.trresearchgate.net.

The calculations can predict the activation energies for different potential pathways, thereby identifying the kinetically favored route. For instance, in the Mitsunobu-mediated cyclization, DFT calculations can help to understand why the 5-endo-trig cyclization is preferred over a potential 6-exo-trig pathway marmara.edu.trresearchgate.net.

Furthermore, computational studies can elucidate the electronic and steric effects of substituents on the reaction yield and selectivity. For example, it has been observed experimentally and supported by computational models that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring can increase the yield of the cyclic product in certain benzoxazole syntheses marmara.edu.tr. Conversely, the presence of a carboxylic acid group on the benzene ring was found to inhibit the cyclization, an observation that can be rationalized through computational analysis of the electronic properties of the starting materials and intermediates marmara.edu.tr.

The table below presents a summary of computational methods and their applications in studying benzoxazole synthesis.

| Computational Method | Level of Theory | Application | Reference |

| Density Functional Theory (DFT) | CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) | Elucidation of reaction mechanisms, prediction of selectivity, and understanding substituent effects in the synthesis of benzoxazole-2-carboxylate derivatives. | marmara.edu.trresearchgate.net |

| DFT and TD-DFT | B3LYP and CAM-B3LYP with 6-311++G(d,p) | Investigation of linear and nonlinear optical properties of functionalized benzoxazoles. | mdpi.com |

| Molecular Docking | - | Investigation of interactions between benzoxazole derivatives and biological targets. | nih.gov |

These computational approaches provide a deeper understanding of the reaction landscape, guiding the rational design of more efficient and selective synthetic routes to this compound and related compounds.

Chemical Reactivity and Derivatization Strategies of Methyl 1,2 Benzoxazole 5 Carboxylate

Transformations at the Ester Moiety

The ester group at the 5-position of the benzoxazole (B165842) ring is a primary site for chemical modification, enabling the synthesis of various derivatives such as carboxylic acids, amides, and hydrazides.

The methyl ester of 1,2-benzoxazole-5-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 1,2-benzoxazole-5-carboxylic acid. This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. mnstate.edu This conversion is a fundamental step in the synthesis of many benzoxazole derivatives, as the carboxylic acid can serve as a precursor for a wide array of other functional groups. mnstate.edu For instance, the hydrolysis of related ester compounds, such as ethyl-5-methylisoxazole-4-carboxylate, has been successfully carried out using aqueous sulfuric acid, indicating that acidic conditions are also effective for this type of transformation. google.com

Table 1: Representative Conditions for Ester Hydrolysis

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl 1,2-benzoxazole-5-carboxylate | 1. NaOH (aq) 2. H+ (aq) | 1,2-Benzoxazole-5-carboxylic acid | High |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% H2SO4 (aq), Reflux, 3.5 h | 5-Methylisoxazole-4-carboxylic acid | High google.com |

Note: Data for this compound is based on general chemical principles of ester hydrolysis. mnstate.edu

The ester functionality of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. The formation of 1,2-benzoxazole-5-carbohydrazide is a key step in the synthesis of more complex heterocyclic systems. This reaction is typically carried out by refluxing the methyl ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. nepjol.info The resulting hydrazide is a valuable intermediate that can be further reacted, for example, with sulfonyl chlorides to produce N'-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides. nepjol.info

The synthesis of amides from the corresponding ester is also a common derivatization strategy, although specific examples starting directly from this compound are less detailed in the provided search results. However, the general reactivity of esters with amines to form amides is a well-established chemical transformation.

Table 2: Synthesis of Hydrazide Derivatives

| Starting Material | Reagents and Conditions | Product |

| 2-Substituted benzoxazole-5-carboxylic acid methyl esters | Hydrazine hydrate, Ethanol, Reflux | 2-Substituted benzoxazole-5-carboxylic acid hydrazides nepjol.info |

| Methyl benzoate | Hydrazine hydrate, Ethanol, Reflux | Benzoic acid hydrazide sapub.org |

| 2-Chloroacetyl thio benzoxazole | Hydrazine hydrate, Ethanol, Room Temp, 5 h | 2-(aceto hydrazide) thio benzoxazole nih.gov |

Beyond hydrolysis and amidation, the ester group can undergo other transformations. While specific examples for this compound are not extensively detailed in the provided results, general ester functionalizations include transesterification (reaction with another alcohol to exchange the alkoxy group) and reduction to an alcohol. These reactions would yield different 1,2-benzoxazole-5-carboxylate esters or (1,2-benzoxazol-5-yl)methanol, respectively, further expanding the range of accessible derivatives.

Synthesis of Advanced Derivatives for Specific Chemical Applications

The strategic derivatization of this compound is crucial for tailoring its properties for advanced applications in medicinal chemistry and materials science.

Formation of Schiff Bases and Related Imines

Schiff bases, characterized by the C=N imine group, are significant in synthetic chemistry due to their wide range of biological activities. mdpi.com The synthesis of Schiff bases from this compound typically involves a multi-step process.

First, the methyl ester is converted into a more reactive intermediate, the corresponding carbohydrazide (B1668358). This is achieved by reacting this compound with hydrazine hydrate in a solvent like absolute ethanol, usually under reflux conditions for an extended period (e.g., 18-20 hours). orientjchem.org

The resulting carbohydrazide is then condensed with various substituted or unsubstituted aromatic aldehydes to form the final Schiff base derivatives. orientjchem.orguobaghdad.edu.iq This condensation reaction is typically carried out in an ethanolic medium, often with a catalytic amount of glacial acetic acid, and requires refluxing for 12-14 hours. orientjchem.org The azomethine group (-N=CH-) formed is a key feature responsible for the biological activities observed in many Schiff bases. mdpi.com

Table 1: Synthesis of Benzoxazole Schiff Bases

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate | Hydrazine hydrate, Absolute ethanol | Reflux (18-20 hrs) | 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide orientjchem.org |

Note: The table describes the synthesis starting from a derivative of the title compound to illustrate the general pathway to Schiff bases.

Ring Annulation and Fused Heterocycle Formation (e.g., Triazolothiadiazoles)

Ring annulation reactions build new heterocyclic rings onto the existing benzoxazole framework, leading to complex, fused systems like triazolothiadiazoles. These fused heterocycles are of significant interest due to their diverse pharmacological properties. scielo.br

The synthetic route to a triazolothiadiazole fused system starting from this compound follows a logical progression of intermediate steps. A common strategy involves:

Hydrazide Formation: As in Schiff base synthesis, the initial step is the conversion of the methyl ester to its corresponding carbohydrazide using hydrazine hydrate. orientjchem.org

Triazole Formation: The carbohydrazide is then cyclized to form a 4-amino-5-mercapto-1,2,4-triazole derivative. This is a key intermediate for building the thiadiazole ring.

Thiadiazole Ring Annulation: The resulting triazole derivative can be reacted with reagents such as substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride. scielo.br This reaction, often performed under microwave irradiation to reduce reaction times, leads to the formation of the fused smolecule.comorientjchem.orgscielo.brtriazolo[3,4-b] smolecule.comscielo.brnih.govthiadiazole ring system. scielo.br

This strategy allows for the creation of a library of fused heterocyclic compounds by varying the substituent on the benzoic acid used in the final cyclization step. scielo.br

Derivatization for Analytical Techniques (e.g., Fluorescence Detection)

The benzoxazole scaffold is a fundamental component in the design of fluorescent probes and materials for applications in analytical chemistry and materials science, such as in organic light-emitting diodes (OLEDs). nih.gov The inherent fluorescence of the benzoxazole core can be modulated and enhanced through strategic derivatization.

While specific studies detailing the derivatization of this compound solely for fluorescence detection are not extensively documented, the general principles of fluorophore design can be applied. The core structure can be functionalized to create derivatives with enhanced quantum yields, longer emission wavelengths, or specific binding capabilities for use as chemical sensors. For instance, a related compound, methyl-1,3-benzoxazole-2-carboxylate, has been utilized to complex with europium, resulting in a highly efficient electroluminescent material. nih.gov This demonstrates the potential of carboxylate-substituted benzoxazoles to act as ligands in the formation of fluorescent metal complexes. Derivatization strategies could involve introducing electron-donating or electron-withdrawing groups to the benzoxazole ring or modifying the carboxylate group to tune the electronic and photophysical properties of the molecule.

Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and publicly available literature, detailed experimental data required to fully characterize the chemical compound this compound is not available. Specifically, research findings concerning its advanced spectroscopic and crystallographic properties, as outlined in the requested article structure, could not be located.

This includes the absence of published data for:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts, has been reported for this compound. Furthermore, there is no information on the use of two-dimensional NMR techniques such as COSY, HMQC, or HMBC for its structural assignment.

Vibrational Spectroscopy (Infrared and Raman): Detailed analyses of the characteristic absorption bands for functional group identification through FT-IR and Raman spectroscopy are not present in the available literature. Similarly, no studies involving normal coordinate analysis or specific vibrational mode assignments for this compound have been published.

While spectroscopic data for related but structurally distinct compounds—such as other isomers (e.g., methyl 1,3-benzoxazole-5-carboxylate) or isoxazole derivatives lacking the fused benzene (B151609) ring—are available, this information is not applicable for the specific characterization of this compound. Adherence to scientific accuracy and the specific scope of the subject precludes the substitution of data from analogous compounds.

Consequently, due to the lack of specific research findings and detailed data for this compound, it is not possible to generate the requested scientific article at this time.

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data and fragmentation patterns for Methyl 1,2-benzoxazole-5-carboxylate are not documented in the provided search results.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

While studies on other benzoxazole (B165842) derivatives show absorption in the UVA and UVB range (336 to 374 nm), specific λmax and molar absorptivity (εmax) values for this compound are not available. semanticscholar.orgscielo.br

Information regarding solvatochromic effects and fluorescence quantum yield studies specifically for this compound could not be located.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis for this compound has not been reported in the available literature. Therefore, precise data on its molecular geometry, bond lengths, and angles are undetermined. For comparison, the related isomer Methyl 1,3-benzoxazole-2-carboxylate is reported to be an almost planar molecule. nih.govresearchgate.net

Without a crystal structure for this compound, a definitive analysis of its intermolecular interactions is not possible. Studies on similar heterocyclic compounds, like 5-Methyl-1,2-oxazole-3-carboxylic acid and Methyl 1,3-benzoxazole-2-carboxylate, show the presence of O—H⋯O hydrogen bonds and π–π stacking interactions, with centroid–centroid distances around 3.234 Å to 3.6640 Å. nih.govresearchgate.netnih.gov However, these are not directly applicable to the target compound.

Polymorphism and Crystal Packing Studies

Extensive searches for crystallographic data and polymorphism studies specifically focused on this compound did not yield any direct research findings, crystallographic information files (CIFs), or specific data on its polymorphic forms or crystal packing.

However, analysis of closely related benzoxazole and isoxazole derivatives can provide valuable insights into the potential intermolecular interactions and packing motifs that this compound might adopt. Studies on compounds such as methyl 1,3-benzoxazole-2-carboxylate, various substituted 1,2-oxazole-4-carboxylates, and other benzoxazole derivatives reveal common patterns in their solid-state structures.

Typically, the crystal packing of such heterocyclic compounds is governed by a combination of weak intermolecular forces. These include C—H···O and C—H···N hydrogen bonds, which are prevalent in structures containing ester and benzoxazole moieties. For instance, in the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, molecules are linked through C—H···N interactions involving the heterocyclic nitrogen atom and C—H···O hydrogen bonds with the carbonyl oxygen. nih.govbeilstein-journals.org

The presence of the methyl carboxylate group introduces additional possibilities for intermolecular interactions, particularly through the carbonyl oxygen and the methyl protons. The interplay of these various non-covalent interactions dictates the final crystal packing and can give rise to polymorphism, where different packing arrangements of the same molecule result in distinct crystalline forms with different physical properties.

While no specific polymorphs of this compound have been reported, the potential for their existence is significant given the range of possible intermolecular interactions. The specific conditions of crystallization, such as the choice of solvent and temperature, would likely influence which polymorphic form is obtained.

Future research involving single-crystal X-ray diffraction of this compound is necessary to elucidate its precise crystal structure, identify any polymorphic forms, and provide detailed data on its crystal packing and intermolecular interactions. Such studies would enable the creation of detailed data tables summarizing crystallographic parameters and hydrogen bonding geometries.

Advanced Materials Science and Catalytic Applications of Benzoxazole Esters

Applications in Optoelectronic Devices and Fluorescent Materials

Benzoxazole (B165842) derivatives are known for their valuable optical properties, which make them suitable for a range of applications in optoelectronic and fluorescent materials. These compounds are characterized by their thermal stability and capacity for strong fluorescence.

Benzoxazole derivatives are utilized as emitters in organic light-emitting diodes (OLEDs). Their inherent fluorescence and thermal stability are key properties for this application. For instance, a green-emitting biphenyl derivative incorporating benzoxazole has been synthesized and tested as the emitting layer in OLEDs, demonstrating good thermal properties. Similarly, other benzoheterocyclic derivatives have been studied as emission layers, producing blue-green light in OLED devices. These findings suggest that benzoxazole esters, including potentially Methyl 1,2-benzoxazole-5-carboxylate, could serve as components in the development of new light-emitting materials.

Pyrene-benzimidazole derivatives have also been investigated as novel blue emitters for OLEDs, with some devices achieving an external quantum efficiency of up to 4.3%. In other research, triphenylamine/benzothiadiazole-based compounds have been developed for non-doped orange and red fluorescent OLEDs, exhibiting high efficiencies.

The fluorescent properties of benzoxazole derivatives make them effective as sensors and optical brighteners. A rhodamine-based probe functionalized with 2-aminobenzoxazole has been shown to selectively detect Fe3+ ions through a strong fluorescence emission and color change. Benzoxazole derivatives are also explored as fluorescent DNA probes, offering a potentially safer alternative to other commonly used probes. These compounds can exhibit enhanced fluorescence upon binding to DNA.

Benzoxazole derivatives are widely used as optical brighteners in the textile industry, particularly for polyester fibers. They function by absorbing ultraviolet light and emitting blue light, which counteracts any yellowing of the material and makes it appear whiter. These compounds are valued for their effectiveness and good dyeing properties. Research has focused on synthesizing symmetrical benzoxazole fluorescent brighteners from dicarboxylic acid derivatives, which have shown excellent fastness on polyester fibers.

| Application | Benzoxazole Derivative Type | Function | Key Findings |

| Fluorescent Sensor | Rhodamine-based 2-aminobenzoxazole | Selective detection of Fe3+ ions | Strong fluorescence emission and color change upon coordination with Fe3+. |

| DNA Probe | General benzoxazole derivatives | Binding to DNA with enhanced fluorescence | A safer alternative to other fluorescent DNA probes. |

| Optical Brightener | Symmetrical dicarboxylic acid derivatives | Whitening of polyester fibers | Excellent fastness and dyeing properties. Absorb UV light and emit blue light. |

Photochromic materials reversibly change their absorption properties, and thus their color, in response to light. Esterification of the photoluminescent 2-(2′-hydroxyphenyl)benzoxazole (HPBO) has led to a family of "caged" photoluminescent dyes. These esters are not initially photoluminescent but become so upon exposure to UV radiation, which cleaves the ester bond and restores the photoluminescent HPBO. This photoactivation process has been used to create photoluminescent images in polymer films. This example highlights the potential for designing photochromic materials based on benzoxazole esters.

The optical and electrical properties of benzoxazole derivatives are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) have shown that modifying benzoxazole-based architectures with electron-donating and -withdrawing groups can significantly enhance their linear and nonlinear optical responses. These properties are crucial for applications in technologies like OLEDs and solar cells.

Fluorinated benzoxazole-terminated liquid crystals have been synthesized and shown to possess high birefringence and large dielectric anisotropy, making them promising for use in emerging liquid crystal optical devices. The introduction of fluorine atoms can improve the electro-optical properties of high birefringence liquid crystal mixtures. Research into benzoxazole-based liquid crystals has demonstrated that regulating the orientation of substituents on the benzoxazole ring can lead to materials with negative dielectric anisotropy.

Role as Ligands in Catalysis

The benzoxazole framework can be incorporated into ligands for transition metal-catalyzed reactions. The design of these ligands can influence the efficiency and selectivity of the catalytic process.

Benzoxazole-containing ligands have been synthesized and used in various catalytic reactions. In palladium-catalyzed cross-coupling reactions, for example, N,P-ligands based on thiazole, imidazole, and oxazoline have been evaluated, showing that the ligand structure is highly dependent on reactivity and enantioselectivity. Efficient procedures have been developed for the palladium-catalyzed cross-coupling of N-substituted 4-bromo-7-azaindoles with various nucleophiles using specific phosphine ligands. While direct use of this compound as a ligand is not extensively documented, the synthesis of oxazole (B20620) derivatives through palladium-catalyzed sequential C-N/C-O bond formations from amides and ketones has been reported.

In copper-catalyzed reactions, an efficient direct 2-arylation of benzoxazoles with aryl bromides has been achieved using a CuI/PPh3-based catalyst. Ligand-free copper-catalyzed synthesis of substituted benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives has also been described. Furthermore, benzotriazole has been established as an efficient ligand in copper-catalyzed cross-coupling of terminal alkynes.

Benzoxazole-based ligands have also been used with Group IV metals. Monomeric titanium and zirconium complexes with a monoanionic salicylbenzoxazole pro-ligand have been synthesized and shown to be active catalysts for the ring-opening polymerization of rac-lactide and ε-caprolactone. Additionally, complexes of benzoxazole ligands with Zr(IV), Ti(IV), and V(III) have been synthesized and tested for catalytic ethylene polymerization, with their activities being a function of the heteroatoms in the ligand frameworks.

| Metal | Catalytic Reaction | Ligand Type | Key Findings |

| Palladium | Cycloisomerization of 1,6-enynes | N,P-ligands (thiazole, imidazole, oxazoline-based) | Reactivity and enantioselectivity are highly dependent on the ligand structure. |

| Palladium | C-N and C-O bond formation | Phosphine ligands (e.g., Xantphos) | Efficient cross-coupling of N-substituted 4-bromo-7-azaindoles. |

| Copper | Direct 2-arylation of benzoxazoles | PPh3 | Efficient arylation with aryl bromides. |

| Copper | Glaser coupling | Benzotriazole | Efficient cross-coupling of terminal alkynes. |

| Zirconium, Titanium | Ring-opening polymerization | Monoanionic salicylbenzoxazole | Active catalysts for polymerization of rac-lactide and ε-caprolactone. |

| Zirconium, Titanium, Vanadium | Ethylene polymerization | Bis-benzoxazole compounds | Catalytic activity is a function of the heteroatoms in the ligand framework. |

Catalytic Activity in Various Organic Transformations

The benzoxazole core is a key structural motif that can be involved in or produced by various catalytic organic transformations. Although specific catalytic functions of this compound are not extensively documented, the reactivity of the benzoxazole ring system in catalytic processes like C-H arylation and hydrogenation, as well as the use of related structures in polymerization and oxidation, provides significant insights.

C-H Arylation Direct C-H bond arylation of benzoxazoles is a powerful method for synthesizing 2-arylbenzoxazoles, which are valuable compounds in medicinal and materials chemistry. This transformation is typically achieved using transition metal catalysts that activate the C-H bond at the C2 position of the benzoxazole ring. Various catalytic systems have been developed for this purpose.

Palladium complexes are widely used, often in the presence of a suitable ligand, to couple benzoxazoles with aryl halides (bromides and chlorides) and other arylating agents like arylsulfonyl hydrazides. beilstein-journals.orgpolyu.edu.hkresearchgate.net Copper-catalyzed systems, sometimes used alone or in conjunction with palladium, have also proven effective for the direct arylation of benzoxazoles with arylboronic acids or aryl halides. beilstein-journals.org Furthermore, rhodium and nickel catalysts have been successfully employed, expanding the toolkit for these transformations. beilstein-journals.org While these studies focus on the benzoxazole reactant, the ester group in this compound would likely influence the electronic properties of the ring, potentially affecting reaction efficiency and selectivity.

Ring-Opening Polymerization (ROP) The benzoxazole structure itself is generally stable and not prone to ring-opening polymerization. However, related heterocyclic compounds, benzoxazines, are well-known for undergoing thermally induced cationic ring-opening polymerization to form high-performance polybenzoxazine resins. researchgate.netnih.gov In a different context, benzoxazole-containing ligands have been used to support metal catalysts for the ROP of other monomers. For instance, titanium and zirconium complexes supported by benzoxazole phenoxide ligands have been shown to be effective catalysts for the ring-opening polymerization of rac-lactide and ε-caprolactone, producing polylactide and polycaprolactone, respectively. bohrium.com This highlights a potential application for derivatives of this compound as ligands in polymerization catalysis.

Oxidation Benzoxazole derivatives can be synthesized through catalytic oxidative cyclization reactions. semanticscholar.org Conversely, nanoporous networks composed of benzoxazole units have been developed as stable, metal-free heterogeneous catalysts for aerobic oxidative coupling reactions, such as the conversion of primary amines to imines. yavuzlab.com This indicates the potential of polymeric structures derived from benzoxazole esters to act as robust organocatalysts.

Hydrogenation Catalytic hydrogenation offers a route to reduce the benzoxazole ring system. A notable example is the asymmetric hydrogenation of 3-substituted benzisoxazoles (isomers of benzoxazoles) using a chiral ruthenium catalyst. nih.gov This reaction proceeds via the reductive cleavage of the N–O bond, followed by the stereoselective saturation of the resulting imine to produce chiral α-substituted o-hydroxybenzylamines with moderate enantiomeric excess. nih.gov This suggests that the 1,2-benzoxazole ring of this compound could undergo similar catalytic reductive transformations.

| Organic Transformation | Catalyst Type | Substrate/Product Class | Reference |

|---|---|---|---|

| C-H Arylation | Palladium, Copper, Rhodium, Nickel | Benzoxazoles are arylated at the C2 position. | beilstein-journals.org |

| Ring-Opening Polymerization | Titanium/Zirconium Complexes | Benzoxazole-ligated catalysts polymerize lactide and caprolactone. | bohrium.com |

| Oxidative Coupling | Benzoxazole Porous Networks | Catalyzes aerobic oxidation of amines to imines. | yavuzlab.com |

| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | Reduces 3-substituted benzisoxazoles to chiral amines. | nih.gov |

Role as Chiral Auxiliaries and Receptors in Asymmetric Synthesis

Benzoxazole-containing compounds are recognized for their applications as chiral auxiliaries and receptors in asymmetric synthesis. core.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. wikipedia.org

While this compound is itself an achiral molecule, it can be functionalized to create chiral derivatives. For example, related chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized and exhibit optical activity, highlighting the potential for creating chiral building blocks from oxazole carboxylates. beilstein-journals.orgbeilstein-journals.orgktu.edu In another example of asymmetric catalysis involving this heterocyclic family, chiral vanadyl complexes have been used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with benzoxazole-2-thiols, achieving high enantioselectivity. acs.org This demonstrates the utility of the benzoxazole scaffold in designing chiral environments for asymmetric transformations. The ester functionality on this compound provides a convenient handle for attaching chiral alcohols or other groups, which could enable its use as a chiral auxiliary or ligand in asymmetric catalysis.

Applications in Specialty Chemicals and Polymers

The benzoxazole ring is a privileged scaffold found in a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govnih.gov Benzoxazole esters, in particular, serve as important synthetic intermediates for more complex molecules. nih.govresearchgate.netresearchgate.net For instance, the related isomer Methyl 1,3-benzoxazole-2-carboxylate is a commercially available intermediate used to synthesize various pharmacologically active agents and to create efficient electroluminescent layers for organic light-emitting diodes (OLEDs). nih.gov

The robust and rigid nature of the benzoxazole unit makes it an attractive component for high-performance polymers. Aromatic polyamides and polyesters incorporating benzoxazole groups into their main chain have been synthesized. bohrium.com These polymers often exhibit enhanced thermal stability and solubility compared to their unmodified counterparts, making them suitable for applications in aerospace and microelectronics. The ester group of this compound could be hydrolyzed to a carboxylic acid, which can then be used as a monomer for the synthesis of such specialty polymers.

| Application Area | Role of Benzoxazole Derivative | Example | Reference |

|---|---|---|---|

| Medicinal Chemistry | Core scaffold for biologically active compounds. | Anticancer, antimicrobial, and anti-inflammatory agents. | nih.govnih.gov |

| Functional Materials | Intermediate for electroluminescent layers. | Methyl 1,3-benzoxazole-2-carboxylate in OLEDs. | nih.gov |

| High-Performance Polymers | Monomer unit to enhance thermal and mechanical properties. | Aromatic poly(amide-benzoxazole)s. | bohrium.com |

Use as Adsorbents in Environmental Applications

There is currently no specific information in the reviewed literature detailing the use of this compound or other benzoxazole esters as adsorbents for environmental applications. Research in this area has focused on other classes of nitrogen-containing heterocyclic compounds, such as benzotriazole derivatives, and their removal from wastewater using materials like biochar. researchgate.net Additionally, highly porous materials like metal-organic frameworks (MOFs), which have shown utility in various adsorption applications, can be used in the synthesis of benzoxazoles, but the benzoxazole compounds themselves are the products, not the adsorbents. acs.org The potential for creating porous polymeric networks from benzoxazole-containing monomers, as demonstrated in catalysis, could suggest a future research direction for developing benzoxazole-based adsorbent materials. yavuzlab.com

Future Research Directions and Unresolved Challenges in Benzoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,2-benzoxazole core has traditionally relied on multi-step processes that can involve harsh conditions, such as strongly acidic or basic environments. acs.org A significant challenge and a primary direction for future research is the development of more efficient, sustainable, and regioselective methods to construct this scaffold, particularly for derivatives like Methyl 1,2-benzoxazole-5-carboxylate where precise functional group placement is paramount.

Modern synthetic chemistry offers several promising avenues. One of the most innovative approaches is the [3+2] cycloaddition reaction between in-situ generated arynes and nitrile oxides. nih.govorganic-chemistry.org This method provides a direct, modular, and often mild route to functionalized 1,2-benzisoxazoles, tolerating a wide variety of functional groups. acs.orgorganic-chemistry.org However, a key challenge remains in controlling the regioselectivity when using substituted arynes, which is critical for synthesizing a specific isomer like the 5-carboxylate.

Another area of intense research involves the intramolecular cyclization of precursors. Traditional methods often involve either C–O bond formation from o-substituted aryloximes or N–O bond formation from o-hydroxyaryl oximes. chim.it A future challenge is to render these cyclizations more sustainable by moving away from stoichiometric reagents and employing catalytic systems. For instance, adapting green chemistry principles, such as the use of microwave irradiation, sonication, or recyclable catalysts like ionic liquids, which have been successfully applied to the synthesis of the isomeric 1,3-benzoxazoles, represents a major goal for 1,2-benzoxazole synthesis. mdpi.comresearchgate.net Furthermore, electrochemical methods, which are inherently green by replacing chemical oxidants/reductants with electricity, have been demonstrated for related heterocycles and present an exciting, yet underexplored, opportunity for this scaffold. organic-chemistry.org

A persistent challenge is the divergent reactivity of common precursors. For example, ortho-hydroxyaryl N-H ketimines can be selectively converted into either 1,2-benzisoxazoles or 1,3-benzoxazoles simply by altering the reaction conditions. organic-chemistry.org Mastering this selectivity is crucial for efficient synthesis and avoiding difficult-to-separate isomeric byproducts. The development of catalysts that can precisely control these divergent pathways is a significant unresolved hurdle.

Table 1: Comparison of Synthetic Methodologies for the Benzisoxazole Core

| Method | Precursors | Conditions | Advantages | Unresolved Challenges |

|---|---|---|---|---|

| Traditional Cyclization | o-hydroxyaryl oximes or o-substituted aryl oximes | Often requires strong acids or bases | Well-established, scalable for some substrates acs.org | Harsh conditions, limited functional group tolerance, poor atom economy |

| [3+2] Cycloaddition | Aryne precursors (e.g., silylaryl triflates) and chlorooximes | Mild, fluoride-induced in-situ generation acs.orgnih.gov | High novelty, good functional group tolerance, direct access to core | Regioselectivity with substituted arynes, availability of precursors |

| Divergent Synthesis | ortho-hydroxyaryl N-H ketimines | Anhydrous conditions for 1,2-benzisoxazole (B1199462); NaOCl for 1,3-benzoxazole organic-chemistry.org | Access to two different scaffolds from one precursor | Achieving perfect selectivity, avoiding isomeric impurities |

| Future Sustainable Methods | Various (e.g., 2-hydroxybenzonitriles, aryl azides) | Electrochemical, photocatalytic, flow chemistry, reusable catalysts | Reduced waste, energy efficiency, improved safety, high atom economy organic-chemistry.org | Adaptation and optimization for the 1,2-benzoxazole core, catalyst development |

Advanced Spectroscopic Characterization Techniques for Complex Structures

The unambiguous structural elucidation of substituted benzoxazoles is often complicated by the existence of closely related isomers, such as the 1,2-benzisoxazole and 1,3-benzoxazole systems, or positional isomers on the benzene (B151609) ring. A significant future challenge is the application and development of advanced spectroscopic techniques to rapidly and definitively characterize these complex structures, especially within reaction mixtures or biological matrices.

High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is a powerful tool for distinguishing between isomers. Studies have shown that isomers like 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole exhibit distinct fragmentation patterns, allowing for their differentiation. researchgate.net Future research will likely focus on developing standardized HRMS/MS libraries and predictive fragmentation software to aid in the real-time identification of novel benzisoxazole derivatives. The fragmentation of This compound , for instance, would be expected to involve characteristic losses of the methoxycarbonyl group and cleavage of the weak N-O bond.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural analysis. While standard ¹H and ¹³C NMR can provide essential information, complex substitution patterns and the potential for tautomerism demand more sophisticated approaches. researchgate.net Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning protons and carbons without ambiguity. For a molecule like This compound , HMBC would be crucial for confirming the connectivity between the carbonyl carbon of the ester and the C5 position of the benzisoxazole ring through long-range couplings to protons on the aromatic ring. A future direction is the increased use of computational DFT methods to predict NMR chemical shifts, which can provide a powerful cross-validation of experimental assignments, especially when reference compounds are unavailable. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Purpose |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 3 distinct signals in the aromatic region (approx. 7.5-8.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. | Confirms the substitution pattern on the benzene ring. |

| Methyl Protons | 1 singlet signal (approx. 3.9-4.1 ppm) integrating to 3 protons. | Confirms the presence of the methyl ester group. | |

| ¹³C NMR | Carbonyl Carbon | 1 signal in the downfield region (approx. 160-165 ppm). | Identifies the ester carbonyl carbon. |

| Aromatic & Heterocyclic Carbons | 7 distinct signals in the aromatic region (approx. 110-160 ppm). | Characterizes the carbon backbone of the fused ring system. | |

| IR Spectroscopy | C=O Stretch | Strong absorption band around 1720-1740 cm⁻¹. | Confirms the ester functional group. |

| C=N / C=C Stretches | Multiple absorptions in the 1500-1650 cm⁻¹ region. | Characteristic of the aromatic and heterocyclic rings. | |

| HRMS (EI) | Molecular Ion (M⁺) | Accurate mass peak corresponding to the C₉H₇NO₃ formula. | Confirms molecular formula and provides exact mass. |

| Key Fragments | Fragments corresponding to loss of ·OCH₃, ·COOCH₃, and CO. | Provides structural information based on fragmentation pathways. |

Integration of Advanced Computational Methods for Predictive Chemistry

The synergy between experimental and computational chemistry is a frontier that holds immense promise for accelerating research into benzoxazole (B165842) derivatives. The integration of advanced computational methods, particularly Density Functional Theory (DFT), allows for the prediction of molecular properties, reaction mechanisms, and spectroscopic signatures before a compound is ever synthesized in the lab. worldscientific.comnih.gov

A major challenge in developing the novel synthetic routes discussed in section 7.1 is understanding the underlying reaction mechanisms and controlling selectivity. DFT calculations can be employed to map the potential energy surfaces of competing reaction pathways. acs.org By calculating the energies of reactants, transition states, and products, researchers can predict which isomeric product is favored under certain conditions, thereby guiding the rational design of catalysts and reaction parameters to achieve desired outcomes, such as the selective synthesis of This compound . diva-portal.org

Computational chemistry is also pivotal for interpreting the complex spectroscopic data mentioned in section 7.2. Calculating theoretical IR frequencies, NMR chemical shifts, and UV-Vis absorption spectra can provide a direct comparison with experimental results, aiding in the confirmation of a proposed structure. researchgate.net For example, a strong correlation between the calculated and experimental ¹³C NMR spectra for a benzisoxazole derivative has been demonstrated, providing high confidence in the structural assignment. researchgate.net

Furthermore, predictive chemistry is essential for exploring the potential of new molecules in materials science. Key electronic properties that govern a material's function, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be accurately calculated. nih.govnih.gov The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical properties of a molecule, suggesting its potential use in applications like organic semiconductors. nih.gov For This compound , computational studies could predict how modifications to the core or the ester group would tune its electronic properties for specific applications.

Table 3: Predictive Power of Computational Methods for Benzoxazole Chemistry

| Computational Method | Predicted Properties | Application Area | Unresolved Challenge |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometries, transition state energies, reaction pathways | Synthetic Route Planning | Accurately modeling solvent effects and weak intermolecular interactions. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Characterization, Materials Science | Improving accuracy for charge-transfer and higher excited states. |

| Gauge-Including Atomic Orbital (GIAO) NMR Calculations | ¹H and ¹³C NMR chemical shifts | Spectroscopic Characterization | Achieving high accuracy for complex systems with heavy atoms or conformational flexibility. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent interactions, binding affinities | Predictive Biology, Materials Science | Bridging the timescale gap between simulations and real-world processes. |

Exploration of Emerging Applications in Novel Materials

While the biological activity of benzoxazoles is well-documented, a significant future direction lies in exploring their potential as building blocks for novel functional materials. nih.govnih.gov The rigid, planar, and π-conjugated structure of the 1,2-benzisoxazole core makes it an attractive candidate for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. nih.gov

The development of new organic semiconductors is a major challenge in materials science. Molecules with donor-acceptor (D-A) architecture and high planarity often exhibit efficient charge transport properties due to favorable intermolecular π-stacking in the solid state. nih.gov The 1,2-benzisoxazole scaffold can be considered an electron-accepting or electron-donating unit depending on its substitution, making it a versatile component for new semiconducting materials. A key challenge is to design and synthesize derivatives that self-assemble into well-ordered thin films to maximize charge carrier mobility.

The compound This compound is particularly interesting in this context. The ester functional group serves as a crucial synthetic handle. It can be readily converted into other functional groups (e.g., amides, acids) or used as a point of attachment for polymerization, allowing for the creation of novel benzisoxazole-containing polymers. Such polymers could be designed to have specific electronic properties, processability, and stability for use in flexible electronics.

Furthermore, the benzoxazole core is a known fluorophore. Future research could focus on synthesizing derivatives with tailored photophysical properties. By strategically placing electron-donating and electron-withdrawing groups on the scaffold, the emission wavelength and quantum yield could be fine-tuned. This opens up possibilities for their use as fluorescent probes for chemical sensing or as emissive layers in OLEDs. The primary challenge in this area is to design molecules that exhibit high efficiency and long-term operational stability in the solid state.

Table 4: Potential Material Applications for 1,2-Benzoxazole Derivatives

| Application Area | Key Structural Feature | Role of this compound | Unresolved Challenge |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Rigid, planar π-system | Monomer for creating semiconducting polymers via the ester group; core scaffold for small molecule semiconductors. | Achieving high charge mobility and environmental stability in thin films. |

| Organic Light-Emitting Diodes (OLEDs) | Inherent fluorescence, tunable electronic properties | Core fluorophore; can be modified to tune emission color. The ester group allows linking to host polymers. | Developing materials with high quantum efficiency, pure color, and long operational lifetimes. |

| Chemical Sensors | Electron-rich heterocyclic core sensitive to environmental changes | The core's fluorescence could be quenched or enhanced by specific analytes. The ester allows tethering to surfaces. | Achieving high selectivity and sensitivity for target analytes. |

| High-Performance Polymers | High thermal and chemical stability of the aromatic core | Incorporation into polymer backbones can enhance thermal stability and mechanical properties. | Balancing high performance with processability and cost-effectiveness. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1,2-benzoxazole-5-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, methyl 3-amino-4-hydroxybenzoate can be refluxed with aryl acids or acyl chlorides under controlled conditions. Reaction efficiency is optimized by adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature. Catalytic agents like polyphosphoric acid may enhance cyclization kinetics. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, and recrystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the methoxy group (δ ~3.9 ppm). 13C NMR confirms the ester carbonyl (δ ~165 ppm) and benzoxazole carbons.

- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 1600–1500 cm⁻¹ (aromatic C=C).

- X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-III visualizes thermal ellipsoids and molecular packing. WinGX integrates data processing and validation .

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

- Methodological Answer : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water gradient is effective. Purity is validated via GC or HPLC coupled with mass spectrometry .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved when using different refinement tools like SHELXL vs. OLEX2?

- Methodological Answer : Cross-validate using multiple software packages (SHELXL for high-resolution refinement, OLEX2 for graphical modeling). Inspect residual electron density maps for missed disorder or solvent molecules. Apply Hirshfeld surface analysis to assess intermolecular interactions. Consistency in R-factors (<5%) and similarity in thermal parameters across software are critical .

Q. What experimental and computational strategies address low regioselectivity in benzoxazole ring formation during synthesis?

- Methodological Answer :

- Experimental : Use directing groups (e.g., nitro or methoxy) on the aromatic ring to control cyclization sites. Microwave-assisted synthesis reduces side reactions.

- Computational : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity trends. Compare HOMO-LUMO gaps of intermediates to identify favorable pathways .

Q. How can researchers differentiate between isosteric impurities (e.g., oxadiazole vs. benzoxazole derivatives) in reaction mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes molecular formulas. 15N NMR or X-ray photoelectron spectroscopy (XPS) identifies nitrogen bonding environments. Comparative analysis of melting points and HPLC retention times with authentic standards further resolves ambiguities .

Q. What are the best practices for analyzing contradictory biological activity data across different batches of this compound derivatives?

- Methodological Answer :

- Quality Control : Ensure batch consistency via NMR and elemental analysis.

- Bioassay Design : Use internal controls (e.g., reference inhibitors) and replicate experiments.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers. Cross-check with computational docking studies (AutoDock Vina) to correlate structural variations with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.